- Fused tricyclic imidazole derivatives as modulators of TNF activity and their preparation, World Intellectual Property Organization, , ,
Cas no 944401-69-8 (5-bromo-4-fluoro-pyridin-2-amine)
944401-69-8 structure
Product Name:5-bromo-4-fluoro-pyridin-2-amine
CAS No:944401-69-8
MF:C5H4BrFN2
MW:191.001063346863
MDL:MFCD16658678
CID:1038596
PubChem ID:57917407
Update Time:2024-10-25
5-bromo-4-fluoro-pyridin-2-amine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-4-fluoropyridin-2-amine
- 5-Bromo-4-fluoro-2-pyridinamine
- C5H4BrFN2
- 5-Bromo-4-fluoro-2-pyridinamine (ACI)
- 2-Amino-4-fluoro-5-bromopyridine
- 2-Amino-5-bromo-4-fluoropyridine
- 5-bromo-4-fluoro-pyridin-2-amine
-
- MDL: MFCD16658678
- Inchi: 1S/C5H4BrFN2/c6-3-2-9-5(8)1-4(3)7/h1-2H,(H2,8,9)
- InChI Key: GGHBRLQYBZMEPV-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C=C1F)N
Computed Properties
- Exact Mass: 189.95400
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.813±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 233.6±35.0 ºC (760 Torr),
- Flash Point: 95.1±25.9 ºC,
- Solubility: Slightly soluble (3.1 g/l) (25 º C),
- PSA: 39.64000
- LogP: 1.49550
5-bromo-4-fluoro-pyridin-2-amine Pricemore >>
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| Alichem | A029016778-5g |
2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 98% | 5g |
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2-Amino-5-bromo-4-fluoropyridine |
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2-Amino-5-bromo-4-fluoropyridine |
944401-69-8 | 98% | 25g |
$1065.60 | 2023-08-31 | |
| TRC | B804203-50mg |
5-bromo-4-fluoropyridin-2-amine |
944401-69-8 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B804203-100mg |
5-bromo-4-fluoropyridin-2-amine |
944401-69-8 | 100mg |
$ 70.00 | 2022-06-06 | ||
| TRC | B804203-500mg |
5-bromo-4-fluoropyridin-2-amine |
944401-69-8 | 500mg |
$ 275.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B848369-1g |
5-Bromo-4-fluoropyridin-2-amine |
944401-69-8 | 98% | 1g |
651.60 | 2021-05-17 | |
| Matrix Scientific | 119828-250mg |
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944401-69-8 | 95+% | 250mg |
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| Matrix Scientific | 119828-1g |
5-Bromo-4-fluoropyridin-2-amine, 95+% |
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| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FI419-250mg |
5-bromo-4-fluoro-pyridin-2-amine |
944401-69-8 | 98% | 250mg |
210CNY | 2021-05-08 |
5-bromo-4-fluoro-pyridin-2-amine Production Method
Production Method 1
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; cooled; 1 h, rt
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 10 °C; 3 h, rt
Reference
- Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines, ACS Medicinal Chemistry Letters, 2018, 9(7), 719-724
Production Method 3
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Tetrahydrofuran ; 0 °C; 0 °C → rt; 1 h, rt
Reference
- High selectivity substituted pyrimidine PI3K inhibitor, World Intellectual Property Organization, , ,
Production Method 4
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, 25 °C
Reference
- Preparation of heteroaryl compounds and uses in Tau imaging, World Intellectual Property Organization, , ,
Production Method 5
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Reference
- Preparation of oxodihydropyridine derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Production Method 6
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 8 h, 25 °C
Reference
- Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions, Journal of Organic Chemistry, 2021, 86(22), 16144-16150
Production Method 7
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Reference
- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 8
Reaction Conditions
1.1 Reagents: Triethylamine , N-Bromosuccinimide Solvents: Acetonitrile ; overnight, 25 °C; overnight, 25 °C
Reference
- Preparation of pyridinone and pyrimidinone derivatives as RET kinase inhibitors, World Intellectual Property Organization, , ,
Production Method 9
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Reference
- Tetrahydroimidazopyridine derivatives as modulators of TNF activity and preparation, World Intellectual Property Organization, , ,
Production Method 10
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 1 h, rt; rt → 0 °C; 1 h, rt
Reference
- Preparation of imidazo[1,2-a]pyridine derivatives for treatment of inflammatory disorders, World Intellectual Property Organization, , ,
Production Method 11
Reaction Conditions
1.1 Reagents: Tetrabutylammonium bromide , Lithium perchlorate Solvents: Acetic acid , Acetonitrile ; 16 h, 25 °C
Reference
- Electrochemical synthesis method of bromopyridine derivatives, China, , ,
Production Method 12
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 5 °C; 1 h, 5 °C → rt
Reference
- Preparation of oxodihydropyridinyloxycyclohexane derivatives and analogs for use as bromodomain inhibitors, World Intellectual Property Organization, , ,
Production Method 13
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, rt
Reference
- Pyrimidine derivatives used as PI-3 kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,
Production Method 14
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 2 h, rt
Reference
- Preparation of dimorpholinopyrimidines for inhibiting hamartoma tumor cells, World Intellectual Property Organization, , ,
Production Method 15
Reaction Conditions
1.1 Reagents: Diisopropylethylamine , Ammonia Solvents: Dimethyl sulfoxide ; 2 h, 180 °C
Reference
- Discovery and optimization of a highly efficacious class of 5-aryl-2-aminopyridines as FMS-like tyrosine kinase 3 (FLT3) inhibitors, Bioorganic & Medicinal Chemistry Letters, 2015, 25(17), 3436-3441
Production Method 16
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 4 h, 25 °C
Reference
- Preparation of pyridino[1,2-a]pyrimidones as mTOR/PI3K inhibitors, China, , ,
Production Method 17
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 60 min, rt
Reference
- Preparation of biaryl compounds as modulators of KIT, CSF-1R and/or FLT3 kinase, World Intellectual Property Organization, , ,
Production Method 18
Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Solvents: Acetonitrile ; 0 °C; 20 min, 0 °C
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; 30 min
Reference
- (Aminoheteroaryl)benzamides as kinase inhibitors and their preparation, World Intellectual Property Organization, , ,
5-bromo-4-fluoro-pyridin-2-amine Raw materials
5-bromo-4-fluoro-pyridin-2-amine Preparation Products
5-bromo-4-fluoro-pyridin-2-amine Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Order Number:A859422
Stock Status:in Stock
Quantity:25g/100g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:18
Price ($):355.0/1171.0
Email:sales@amadischem.com
5-bromo-4-fluoro-pyridin-2-amine Related Literature
-
Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
-
Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
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Recommended suppliers
Amadis Chemical Company Limited
(CAS:944401-69-8)5-bromo-4-fluoro-pyridin-2-amine
Purity:99%/99%
Quantity:25g/100g
Price ($):355.0/1171.0